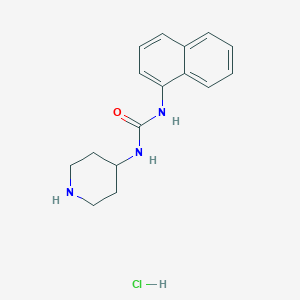
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic moiety with two nitrogen atoms at positions 1 and 3 . This compound also contains a 3-methyl-1H-pyrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” includes a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a 3-methyl-1H-pyrazol-1-yl group at position 2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” include a molecular weight of 229.07 . It is a solid at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a precursor for synthesizing various bioactive compounds. Its structural features make it amenable to modification, allowing the creation of derivatives with enhanced pharmacological properties .
Anti-Inflammatory Activity
Studies have highlighted the anti-inflammatory effects of pyrimidines, including derivatives of 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine. These compounds inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Their potential as anti-inflammatory agents is promising, and further research aims to optimize their activity while minimizing toxicity .
Synthesis of Nucleoside Analogues
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine has been employed in the synthesis of nucleoside analogues. These analogues play a crucial role in antiviral drug development, particularly against DNA viruses like hepatitis B virus (HBV). The compound’s structure contributes to its inhibitory effects on HBV DNA replication .
Organic Synthesis and Cross-Coupling Reactions
As a versatile building block, this pyrimidine derivative participates in various organic syntheses. It serves as a starting reagent for creating disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling reactions. These synthetic pathways enable the preparation of diverse chemical entities for further exploration .
Imidazole Chemistry
The imidazole ring system, present in 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine, exhibits interesting properties. Imidazole-containing compounds are relevant in medicinal chemistry, coordination chemistry, and catalysis. Understanding the interactions and reactivity of this ring system contributes to broader scientific knowledge .
HBV DNA Replication Inhibition
In addition to its role in nucleoside analogue synthesis, 4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine has shown promise as an inhibitor of HBV DNA replication. This property is crucial in the search for effective antiviral agents against hepatitis B. Researchers continue to explore its potential in this context .
Safety and Hazards
Orientations Futures
The future directions for research on “4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs with enhanced activities and minimal toxicity .
Propriétés
IUPAC Name |
4,6-dichloro-2-(3-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c1-5-2-3-14(13-5)8-11-6(9)4-7(10)12-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXJJYMOGKJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)


![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)
![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoate](/img/structure/B2648709.png)
![1-(4-Ethoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2648711.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2648712.png)

